molecular formula C12H9N3 B2789473 5-Methyl-2-(pyrimidin-2-yl)benzonitrile CAS No. 1373917-20-4

5-Methyl-2-(pyrimidin-2-yl)benzonitrile

Cat. No.: B2789473
CAS No.: 1373917-20-4
M. Wt: 195.225
InChI Key: ACBRZBTVCIFPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of 2-aminopyrimidine with 5-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

  • Cyclization Reaction: Another method includes the cyclization of 2-(5-methylphenyl)pyrimidin-2-amine using a cyclization agent like acetic anhydride at elevated temperatures[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining environmental safety standards. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: 5-Methyl-2-(pyrimidin-2-yl)benzonitrile can undergo oxidation reactions to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can convert the nitrile group to primary amines.

  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

  • Oxidation: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.

  • Reduction: 5-Methyl-2-(pyrimidin-2-yl)benzylamine.

  • Substitution: Brominated derivatives of the compound.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors. Industry: Its applications extend to material science, where it can be used in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 5-Methyl-2-(pyrimidin-2-yl)benzonitrile exerts its effects depends on its molecular targets and pathways. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary based on the context of its application and the specific derivatives involved.

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)benzonitrile

  • 2-(Pyrimidin-5-yl)phenol

  • 2-(Pyrimidin-2-yl)benzamide

Uniqueness: 5-Methyl-2-(pyrimidin-2-yl)benzonitrile stands out due to its specific structural features, such as the presence of the methyl group at the 5-position, which can influence its reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

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Properties

IUPAC Name

5-methyl-2-pyrimidin-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-9-3-4-11(10(7-9)8-13)12-14-5-2-6-15-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBRZBTVCIFPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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